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Introduction
Prostaglandin Reductase 1 (PTGR1), also known as Leukotriene B4 12-

hydroxydehydrogenase (LTB4DH), is a critical enzyme in the metabolism of eicosanoids,

signaling molecules that play a pivotal role in inflammation and cancer. PTGR1 is involved in

both the cyclooxygenase (COX) and lipoxygenase (LOX) downstream pathways, where it

deactivates potent inflammatory mediators like prostaglandins and leukotriene B4.[1][2] Its

dysregulation has been linked to various cancers and inflammatory conditions, making it a

person of interest for therapeutic development.[1][3]

Accurate quantification of PTGR1 mRNA expression is essential for understanding its

physiological roles and its implications in disease. This application note provides a detailed

protocol for analyzing PTGR1 gene expression using quantitative real-time polymerase chain

reaction (qRT-PCR), a highly sensitive and specific method for measuring gene expression.[4]

Signaling Pathway and Experimental Workflow
PTGR1 is a key regulator in the arachidonic acid metabolism pathway. It catalyzes the

reduction of various eicosanoids, thereby diminishing their biological activity. A simplified

diagram of this pathway is presented below.
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Caption: Simplified PTGR1 signaling pathway in eicosanoid metabolism.

The following diagram outlines the experimental workflow for the quantification of PTGR1

expression.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b15580495?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15580495?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. RNA Extraction
from cells or tissues

2. RNA Quality & Quantity Control
(Spectrophotometry/Gel Electrophoresis)

3. Reverse Transcription
(cDNA Synthesis)

4. qRT-PCR Setup
(SYBR Green)

5. Data Analysis
(ΔΔCt Method)

Click to download full resolution via product page

Caption: Experimental workflow for PTGR1 qRT-PCR analysis.

Materials and Methods
Materials
Table 1: Reagents and Equipment
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Reagent/Equipment Recommended Product (Example)

RNA Extraction Kit RNeasy Mini Kit (Qiagen)

Reverse Transcription Kit iScript™ cDNA Synthesis Kit (Bio-Rad)

qPCR Master Mix SensiMix™ SYBR® & Fluorescein Kit (Bioline)

Primers
Custom synthesized (e.g., from OriGene, Sino

Biological)[5][6]

Nuclease-free water ---

Spectrophotometer NanoDrop™ 2000/2000c

Thermal Cycler ---

qRT-PCR Instrument ABI 7900HT or similar

Primer Design
Primer sequences are critical for the specificity and efficiency of the qRT-PCR reaction.

Validated primer pairs for human PTGR1 are available from commercial sources. It is

recommended to use intron-spanning primers to avoid amplification of contaminating genomic

DNA.

Table 2: Human PTGR1 and Housekeeping Gene Primer Sequences

Gene
Forward Primer
(5'-3')

Reverse Primer
(5'-3')

Reference

PTGR1
GGAAAAGCTGCTGA

CAGAGTGG

CACTGTTTCTCCAC

CCTTCACAC
OriGene[6]

GAPDH
GAAATCCCATCACC

ATCTTCCAGG

GAGCCCCAGCCTTC

TCCATG
Scientific Reports[3]

ACTB TBD TBD ---

HPRT1 TBD TBD ---
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Note: The selection of a stable housekeeping gene is crucial and should be validated for the

specific cell or tissue type being studied, as commonly used genes like GAPDH can be

unsuitable in some contexts.[4][7][8][9]

Experimental Protocol
Step 1: Total RNA Extraction

Isolate total RNA from cell or tissue samples using a commercial kit (e.g., RNeasy Mini Kit)

following the manufacturer's instructions.

Incorporate an on-column DNase digestion step to remove any contaminating genomic DNA.

Elute the RNA in nuclease-free water.

Step 2: RNA Quality and Quantity Control

Determine the RNA concentration and purity using a spectrophotometer. An A260/A280 ratio

of 1.8-2.0 is considered pure.

Assess RNA integrity by running an aliquot on a 1% agarose gel. Two distinct bands

corresponding to 28S and 18S ribosomal RNA should be visible.

Step 3: Reverse Transcription

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g.,

iScript™ cDNA Synthesis Kit) according to the manufacturer's protocol.

The resulting cDNA can be stored at -20°C.

Step 4: qRT-PCR

Prepare the qRT-PCR reaction mix as described in Table 3. It is recommended to prepare a

master mix for multiple reactions to minimize pipetting errors.

Perform the reactions in triplicate for each sample and primer set.

Include a no-template control (NTC) to check for contamination.
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Table 3: qRT-PCR Reaction Setup (per 20 µL reaction)

Component Volume Final Concentration

2x SensiMix™ SYBR® &

Fluorescein
10 µL 1x

Forward Primer (10 µM) 0.8 µL 400 nM

Reverse Primer (10 µM) 0.8 µL 400 nM

cDNA 1 µL ~50 ng

Nuclease-free water 7.4 µL ---

Use the following thermal cycling conditions:

Table 4: qRT-PCR Thermal Cycling Protocol

Step Temperature Time

Polymerase Activation 95°C 10 min

40 Cycles

Denaturation 95°C 15 sec

Annealing/Extension 60°C 1 min

Melt Curve Analysis

Denaturation 95°C 15 sec

Annealing 60°C 15 sec

Denaturation 95°C 15 sec

Data Analysis and Presentation
Relative Quantification
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The relative expression of PTGR1 mRNA can be calculated using the comparative Ct (ΔΔCt)

method.

Calculate ΔCt: For each sample, subtract the average Ct value of the housekeeping gene

from the average Ct value of PTGR1.

ΔCt = Ct(PTGR1) - Ct(Housekeeping Gene)

Calculate ΔΔCt: Subtract the ΔCt of the control group from the ΔCt of the experimental

group.

ΔΔCt = ΔCt(Experimental) - ΔCt(Control)

Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.

Data Presentation
The results can be summarized in a table for clear comparison.

Table 5: Example of PTGR1 Expression Analysis in Response to Treatment

Sample
Group

Avg. Ct
(PTGR1)

Avg. Ct
(GAPDH)

ΔCt ΔΔCt
Fold
Change (2-
ΔΔCt)

Control 25.3 21.1 4.2 0.0 1.0

Treatment A 27.8 21.3 6.5 2.3 0.20

Treatment B 23.1 21.0 2.1 -2.1 4.29

PTGR1 Expression in Human Tissues
PTGR1 is expressed in various human tissues, with high levels observed in the liver, kidney,

and intestine.[10][11] This broad expression pattern highlights its fundamental role in metabolic

processes across different organ systems.

Troubleshooting
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Table 6: Common qRT-PCR Issues and Solutions

Issue Possible Cause(s) Recommended Solution(s)

No amplification

Poor RNA quality, inefficient

reverse transcription, incorrect

primer design.

Verify RNA integrity, use a

reliable RT kit, validate primer

efficiency.

High Ct values
Low target expression, PCR

inhibitors.

Increase cDNA input, dilute

cDNA to reduce inhibitors.

Non-specific amplification
Primer-dimers, genomic DNA

contamination.

Optimize annealing

temperature, ensure DNase

treatment was effective.

High variability Pipetting errors.
Prepare master mixes, ensure

accurate pipetting.

Conclusion
This application note provides a comprehensive protocol for the quantification of PTGR1 mRNA

expression using qRT-PCR. Adherence to these guidelines will enable researchers to obtain

accurate and reproducible data, facilitating a deeper understanding of PTGR1's role in health

and disease and aiding in the development of novel therapeutic strategies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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